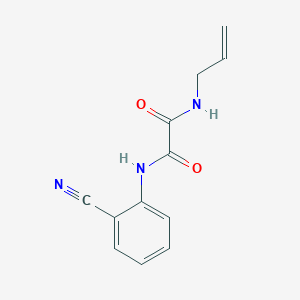

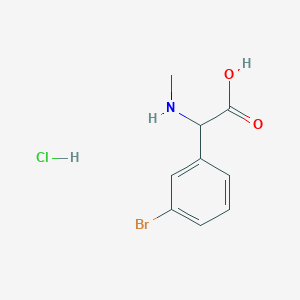

![molecular formula C17H24N2O4S B2642610 (E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide CAS No. 1798414-30-8](/img/structure/B2642610.png)

(E)-N-[3-[3-(1-Hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Applications De Recherche Scientifique

Diastereoselective Synthesis of Novel Derivatives

A study detailed the diastereoselective synthesis of novel pyrrolidine or pyrrolizine-fused benzosultams. This involved synthesizing derivatives of (E)-N-(2-formylphenyl)-N-alkyl-2-phenylethenesulfonamides and subjecting them to intramolecular [3 + 2] cycloaddition with azomethine ylides derived from reactions with sarcosine, phenylglycine, and L-proline (Ghandi et al., 2015).

Discovery and Optimization of GPR119 Agonists

Another study focused on the discovery and optimization of N-(3-(1,3-dioxo-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-4-yloxy)phenyl)benzenesulfonamide derivatives as GPR119 agonists. It highlighted the modification of the pyridylphthalimide motif of the molecule to achieve potent and metabolically stable compounds (Yu et al., 2014).

Pharmacological Applications

Antitumor Activity in Colorectal Cancer Cells

A series of indolylsulfonylcinnamic hydroxamates were synthesized and evaluated for their antitumor activity against a range of human cancer cell lines. One compound, in particular, demonstrated potent histone deacetylase 6 (HDAC6) inhibition, offering a promising avenue for colorectal cancer treatment (Lee et al., 2014).

Photophysicochemical Properties

Spectroscopic and Photophysicochemical Analysis

Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units revealed insights into their spectroscopic, aggregation, photophysical, and photochemical properties. The analysis suggested potential applications in photodynamic therapy due to favorable properties like good solubility, monomeric species formation, and adequate fluorescence and photostability (Öncül et al., 2022).

Synthetic and Computational Chemistry

Intramolecular Aza-Prins Cyclization

A study showcased the coupling of hex-3-ene-1,6-ditosylamide with aldehydes in the presence of Sc(OTf)3, leading to the synthesis of trans- and cis-fused ditosyl-octahydro-1H-pyrrolo[3,2-c]pyridines and octahydro-1-tosylpyrano[4,3-b]pyrroles via intramolecular aza-Prins and Prins cyclization (Reddy et al., 2010).

Propriétés

IUPAC Name |

(E)-N-[3-[3-(1-hydroxyethyl)pyrrolidin-1-yl]-3-oxopropyl]-2-phenylethenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24N2O4S/c1-14(20)16-8-11-19(13-16)17(21)7-10-18-24(22,23)12-9-15-5-3-2-4-6-15/h2-6,9,12,14,16,18,20H,7-8,10-11,13H2,1H3/b12-9+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTQJIWSSCFKIHY-FMIVXFBMSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCN(C1)C(=O)CCNS(=O)(=O)C=CC2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C1CCN(C1)C(=O)CCNS(=O)(=O)/C=C/C2=CC=CC=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24N2O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

352.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

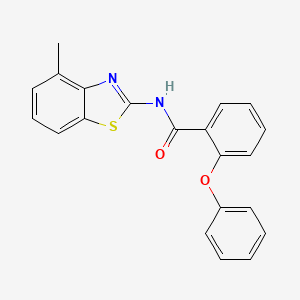

![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-(3-bromophenyl)acetamide](/img/structure/B2642529.png)

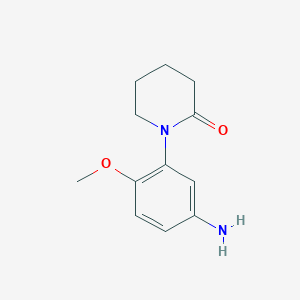

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-2-(4-ethoxyphenyl)acetamide](/img/structure/B2642530.png)

![[3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl] Pyridine-3-carboxylate](/img/structure/B2642531.png)

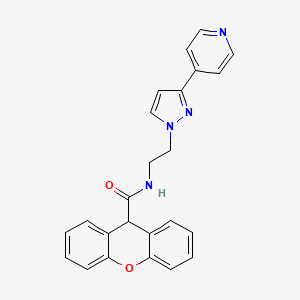

![2-(3,4-dimethoxyphenyl)-9-(pyridin-3-yl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2642532.png)

![5-(((tert-Butoxycarbonyl)amino)methyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B2642534.png)

![N-[5-[(2-Chlorophenyl)methylsulfanyl]pyridin-2-yl]prop-2-enamide](/img/structure/B2642537.png)

![(Z)-N-(7-allyl-[1,3]dioxolo[4',5':4,5]benzo[1,2-d]thiazol-6(7H)-ylidene)-2-methylbenzamide](/img/structure/B2642544.png)

![N-(2,5-dimethylphenyl)-2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2642545.png)